2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal
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Overview
Description
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl-substituted aniline group, and an enal (alkenal) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal typically involves the reaction of 3-(trifluoromethyl)aniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the enal group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl and aniline groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is unique due to the presence of both a phenyl group and a trifluoromethyl-substituted aniline group, which confer distinct chemical and biological properties
Properties
CAS No. |
918896-90-9 |
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Molecular Formula |
C16H12F3NO |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)14-7-4-8-15(9-14)20-10-13(11-21)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
KKKRKOJDZJXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
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